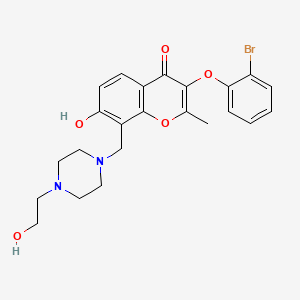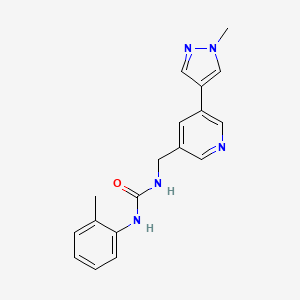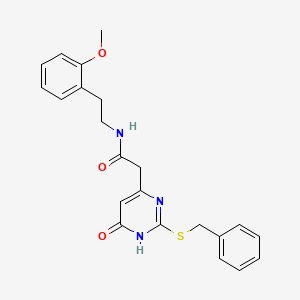![molecular formula C14H16N6O3 B2617456 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one CAS No. 850193-43-0](/img/structure/B2617456.png)
6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted ones, are biologically significant and form part of many biomolecules and pharmaceuticals .
Molecular Structure Analysis
The compound has several functional groups, including hydroxyl groups and an amino group, which can participate in various chemical reactions .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in a variety of chemical reactions. For example, hydroxyl groups can undergo reactions such as esterification, and the amino group can participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups can significantly influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Oligonucleotide Synthesis
Research on fluorescent N-/purin-6-yl/pyridinium salts formed in pyridine-assisted phosphorylations and arenesulphonations under conditions used in oligonucleotide synthesis indicates potential applications in genetic engineering and molecular biology. Such compounds, including those involving hypoxanthine residues, show high reactivity towards reagents used in oligonucleotide chemistry, which could lead to advancements in synthetic biology and gene therapy (Adamiak, Biała, & Skalski, 1985).
Synthesis of Heterocyclic Compounds
The synthesis of various substituted heterocyclic compounds, as explored through reactions of corresponding hydroxy derivatives with nucleophiles, underlines the compound's role in developing new pharmaceuticals and materials. These synthetic routes provide access to novel molecular structures with potential applications in drug discovery and material science (Goto et al., 1991).
Antibacterial Agents
The development of antibacterial compounds, such as those involving amino- and/or hydroxy-substituted cyclic amino groups, showcases the compound's relevance in medicinal chemistry. Such research contributes to the discovery of new antibiotics and understanding the structure-activity relationships critical for designing more effective antibacterial agents (Egawa et al., 1984).
Molecular Diversity and Catalysis
Explorations into the catalytic synthesis of complex molecules, including reactions involving 4-hydroxycoumarin, aldehyde, and aminopyrazole, highlight the compound's utility in catalysis and organic synthesis. Such studies provide insights into metal-free and atom-economical methods, emphasizing the compound's potential in green chemistry and sustainable synthesis strategies (Bharti & Parvin, 2015).
Chemotherapeutic Research
Investigations into the synthesis and properties of compounds for chemotherapeutic applications, such as those involving nucleophilic reagents and pyrimidine derivatives, underline the compound's potential in developing new cancer therapies. These studies contribute to the design of novel chemotherapeutic agents with improved efficacy and reduced side effects (Harb et al., 1989).
特性
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-19-11-10(12(22)18-14(19)23)20(5-6-21)13(17-11)16-8-9-3-2-4-15-7-9/h2-4,7,21H,5-6,8H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFICYTSLKNARON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2617374.png)

![N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617377.png)



![Bicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2617383.png)

![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2617386.png)



